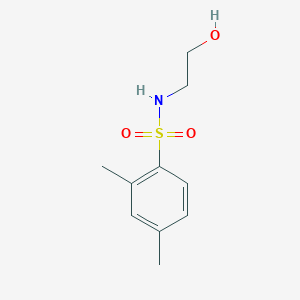

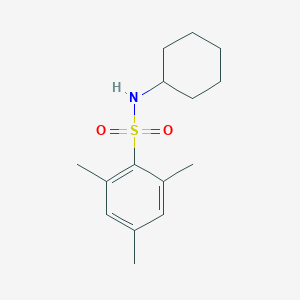

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide

Vue d'ensemble

Description

N-(2-Hydroxyethyl)ethylenediamine is a compound that has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It’s also used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes .

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide” were not found, there are related compounds such as hyperbranched N-(2-hydroxypropyl)methacrylamides that have been synthesized for transport and delivery in pancreatic cell lines . Another related compound, N-(2-hydroxyethyl)piperazine, was prepared by carrying out a reductive alkylation and cyclization reaction of monoethanolamine and diethanolamine in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst .

Safety and Hazards

The safety data sheet for a related compound, N-(2-Hydroxyethyl)piperazine, indicates that it causes skin irritation and serious eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves .

Orientations Futures

While specific future directions for “N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide” were not found, there are ongoing studies on related compounds. For instance, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is a growing field with potential for large-scale production and control over particle size and morphology .

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8-3-4-10(9(2)7-8)15(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFUTNIPSOXHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B495115.png)

![3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B495116.png)

![8-{[2-(3-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B495117.png)

![N-(3-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495121.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495122.png)

![N-(1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495125.png)

![2-[2-(2-fluorophenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495126.png)

![6-amino-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495133.png)

![2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B495136.png)

![3-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropanoic acid](/img/structure/B495137.png)